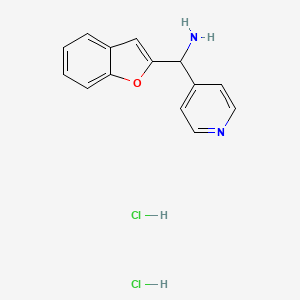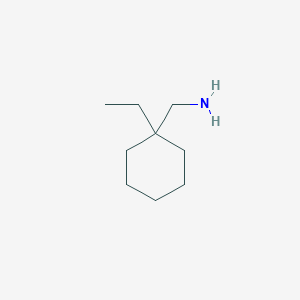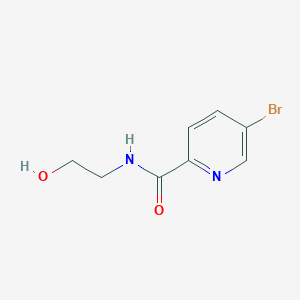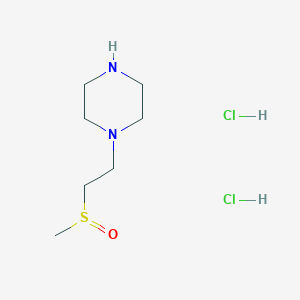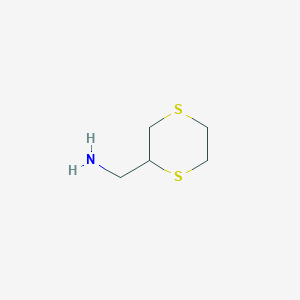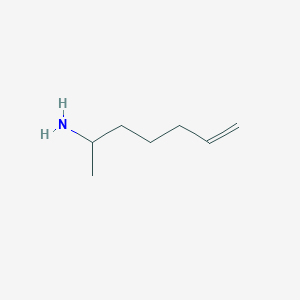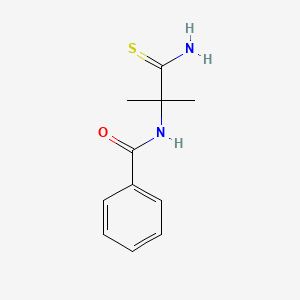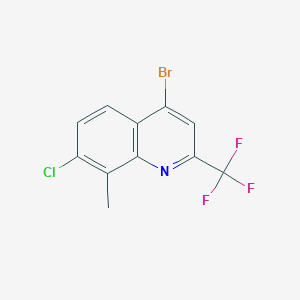
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline
Overview
Description
“4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline” is a chemical compound with the empirical formula C11H6BrClF3N . It is a solid substance .
Molecular Structure Analysis
The molecular weight of “4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline” is 290.08 . The structure includes a quinoline backbone with bromo, chloro, methyl, and trifluoromethyl substituents .Physical And Chemical Properties Analysis
“4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline” is a solid substance . More specific physical and chemical properties are not available in the current data.Scientific Research Applications
Antimicrobial and Antimalarial Applications
- Antimicrobial and Antimalarial Agent Synthesis : A series of novel quinoline-based compounds, including derivatives of 6-bromo-2-chloro-quinoline, have been synthesized and evaluated for their antimicrobial and antimalarial activities. These compounds demonstrate significant activity against various microorganisms and the malaria parasite Plasmodium falciparum (Parthasaradhi et al., 2015).
Chemical Synthesis and Structural Elaboration
Chemical Structure and Synthesis : Studies have focused on the synthesis of quinoline derivatives, exploring the effects of different substituents like the trifluoromethyl group. These works contribute to the understanding of the chemical properties and potential applications of quinoline compounds in various fields (Schlosser et al., 2006).
Synthesis of Quinolinecarboxylic Acids : Research has been conducted on the condensation and cyclization of Et 4,4,4-trifluoroacetoacetate with anilines to synthesize quinolinones and their subsequent conversion into various quinoline derivatives. This work is significant for the development of new synthetic routes and compounds in organic chemistry (Lefebvre et al., 2003).
Molecular Chemistry and Reactions
- Study of Steric Effects in Molecular Chemistry : Investigations into the deprotonation of bromo(trifluoromethyl)quinolines reveal the influence of substituents like methoxy and methyl groups on molecular reactivity. These studies are crucial for understanding the steric effects in organic compounds and their implications in synthesis (Schlosser et al., 2003).
Safety and Hazards
properties
IUPAC Name |
4-bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrClF3N/c1-5-8(13)3-2-6-7(12)4-9(11(14,15)16)17-10(5)6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOJBMSDNICSYGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(C=C2Br)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrClF3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674813 | |
| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |
CAS RN |
1072944-67-2 | |
| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-7-chloro-8-methyl-2-(trifluoromethyl)quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70674813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(1H-imidazol-2-yl)propyl]carbamate](/img/structure/B1373189.png)
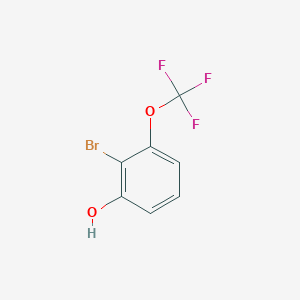
![2,2,2-trifluoroethyl N-[6-(1H-1,3-benzodiazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B1373193.png)
